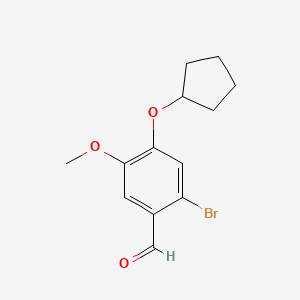

2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Description

2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 2, a cyclopentyl ether group at position 4, and a methoxy group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of Schiff bases and coordination complexes, which have applications in catalysis and materials science . While the compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), it remains relevant in specialized research contexts due to its unique steric and electronic properties imparted by the cyclopentyloxy group .

Properties

IUPAC Name |

2-bromo-4-cyclopentyloxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-16-12-6-9(8-15)11(14)7-13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFOFYRMEYPBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopentyloxy and methoxy groups. One common method involves the bromination of 4-(cyclopentyloxy)-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid.

Reduction: 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Intermediate in Organic Synthesis

2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with potentially enhanced biological activities.

2. Pharmaceutical Development

The compound's structural similarity to other biologically active compounds suggests potential applications in drug development. For instance, compounds with similar structures have been investigated for their inhibitory effects on enzymes related to cancer and neurological disorders, such as neutral sphingomyelinase 2 (nSMase2) . Inhibitors targeting nSMase2 have shown promise in reducing ceramide levels implicated in various diseases, indicating that derivatives of 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde could be explored for similar therapeutic benefits.

3. Interaction Studies

Research involving 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically focuses on its reactivity with nucleophiles and electrophiles. These studies are crucial for elucidating the compound's mechanisms of action within biological systems, as well as its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aromatic aldehyde core allows for specific interactions with these targets, influencing their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

Coordination Chemistry : Schiff bases derived from 2-bromo-4-hydroxy-5-methoxybenzaldehyde demonstrate strong metal-binding capabilities, forming complexes with applications in catalysis . The target compound’s steric bulk may instead favor selective coordination with larger metal ions.

Material Science : Analogs with fluorine or nitro groups (e.g., 5-bromo-4-nitro-1H-imidazole) are prioritized in optoelectronic materials due to their electron-deficient aromatic systems , whereas the cyclopentyloxy derivative’s applications remain niche.

Biological Activity

2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound notable for its unique structural features, which include a bromine atom, a cyclopentyloxy group, and a methoxy group attached to a benzaldehyde moiety. With a molecular formula of CHBrO and a molecular weight of 299.16 g/mol, this compound has potential applications in various fields of chemistry and biology. However, specific biological activity data for this compound is limited, which necessitates an exploration of related compounds and their activities to infer possible effects.

Structure-Activity Relationship

The biological activity of compounds similar to 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde can often be predicted based on their structural characteristics. Compounds with similar functional groups frequently exhibit various biological activities, including anticancer and antioxidant properties. Below is a comparative table of structurally related compounds and their unique aspects.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | Hydroxy group instead of cyclopentyloxy | Exhibits different solubility and reactivity |

| 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde | Bromine at position 3 | Different regioselectivity in reactions |

| 2-Methyl-4-(cyclopentyloxy)-5-methoxybenzaldehyde | Methyl group instead of bromine | Potentially different biological activity |

Anticancer Activity

Research into similar brominated compounds has demonstrated significant anticancer properties. For instance, compounds with bromo and methoxy substitutions have shown sub-micromolar cytotoxicity against various human tumor cell lines such as HeLa and MCF7. These compounds inhibit microtubule protein polymerization, indicating tubulin as a potential target for therapeutic action .

In studies involving methoxy-substituted derivatives, it has been found that certain compounds exhibit strong antiproliferative activity, with IC values in the low micromolar range against cancer cell lines . These findings suggest that 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde may also possess similar anticancer effects due to its structural features.

Antioxidant Activity

The antioxidant potential of compounds related to 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde has been explored in various studies. For example, some bromophenol derivatives have shown significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models . This suggests that the presence of methoxy and bromo groups may enhance the antioxidant capacity, which could be relevant for protecting cells from oxidative stress.

Case Studies

- Cytotoxicity Against K562 Cells : A study evaluated the cytotoxic effects of bromophenol derivatives on K562 leukemia cells, showing that certain derivatives induced apoptosis without affecting the cell cycle distribution. This highlights the potential for similar activities in 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde .

- Microtubule Disruption : Compounds with similar structural motifs have been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic death . This mechanism is crucial for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.